Bis(3)-cognitin

説明

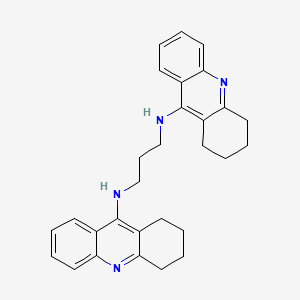

Structure

2D Structure

3D Structure

特性

分子式 |

C29H32N4 |

|---|---|

分子量 |

436.6 g/mol |

IUPAC名 |

N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine |

InChI |

InChI=1S/C29H32N4/c1-5-14-24-20(10-1)28(21-11-2-6-15-25(21)32-24)30-18-9-19-31-29-22-12-3-7-16-26(22)33-27-17-8-4-13-23(27)29/h1,3,5,7,10,12,14,16H,2,4,6,8-9,11,13,15,17-19H2,(H,30,32)(H,31,33) |

InChIキー |

BHOCVLCAWPPEOV-UHFFFAOYSA-N |

正規SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCNC4=C5CCCCC5=NC6=CC=CC=C64 |

製品の起源 |

United States |

Preclinical Efficacy and Neuroprotective Potential of Bis 3 Cognitin

In Vitro Assessment of Neuronal Protection

The neuroprotective properties of Bis(3)-cognitin have been extensively investigated in various in vitro cellular models designed to mimic neurodegenerative conditions. These studies focus on B3C's ability to shield neuronal cells from toxic insults and maintain cellular health under stress.

Efficacy in Protecting Neuronal Cells from Toxic Insults (e.g., MPTP)

This compound has shown remarkable efficacy in protecting dopaminergic (DA) neurons from the toxic effects of neurotoxins commonly used in PD research, such as 1-methyl-4-phenylpyridinium (MPP+) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) nih.govnih.govaging-us.comfrontiersin.org. In cellular assays, B3C has been observed to attenuate MPP+-induced oxidative stress, a key pathological event in PD nih.gov. Furthermore, B3C has demonstrated the capacity to protect neuronal cells from α-synuclein-induced cytotoxicity, another hallmark of PD pathology nih.gov. Studies also indicate that B3C can prevent glutamate-induced excitotoxicity in primary cultures of rat cerebellar granule neurons (CGNs) with a potency significantly greater than that of memantine (B1676192) researchgate.netnih.gov.

Preservation of Cell Viability and Structural Integrity in Cellular Stress Models

Beyond direct protection from specific toxins, B3C contributes to preserving neuronal cell viability and structural integrity under various cellular stress conditions. In cell line models, such as SN4741 cells, B3C offers potent protection against MPP+-induced apoptosis, a process that leads to programmed cell death nih.gov. This protection is mediated, in part, by B3C's ability to activate the transcription factor myocyte enhancer factor 2D (MEF2D) nih.gov. B3C also effectively reduces intracellular reactive oxygen species (ROS) accumulation, which is detrimental to neuronal health and function nih.govnih.govnih.gov. In models of glutamate-induced excitotoxicity, B3C not only prevents cell death but also inhibits apoptosis, thereby preserving cellular integrity researchgate.netnih.gov.

In Vivo Demonstration of Neuroprotective Effects in Experimental Models

The neuroprotective potential of this compound extends to in vivo studies, where it has been evaluated in animal models that recapitulate aspects of neurodegenerative diseases. These studies provide crucial evidence for B3C's therapeutic promise in a more complex biological system.

Amelioration of Neurodegeneration in Animal Models (e.g., Parkinson's Disease Models)

In animal models of Parkinson's disease, particularly those induced by MPTP, this compound has demonstrated significant neuroprotective effects. MPTP administration leads to the selective loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), a process that B3C effectively mitigates nih.govnih.govaging-us.com. Studies have shown that B3C treatment prevents the loss of tyrosine hydroxylase (TH) signal in SNc DA neurons, indicating a preservation of these critical neuronal populations nih.govnih.govaging-us.com. Furthermore, B3C has been shown to maintain redox homeostasis and promote the activity of the Akt signaling pathway in the midbrain neurons of MPTP-treated mice, while also restoring MEF2D levels nih.gov. Beyond MPTP models, B3C has also shown protective effects against 6-hydroxydopamine (6-OHDA)-induced neuronal damage, another widely used model for PD aging-us.com.

Functional Outcomes and Preservation of Motor Coordination in Affected Models

The neuroprotective actions of this compound translate into functional improvements in animal models. In MPTP-treated mice, B3C has been shown to ameliorate behavioral impairments and motor defects characteristic of Parkinson's disease nih.govnih.govnih.gov. These improvements in motor function are a critical indicator of B3C's ability to preserve the integrity and function of the dopaminergic system, which is essential for motor control.

Comparative Preclinical Analysis with Other Neuroprotective Agents

This compound's efficacy has also been assessed in comparison to other known neuroprotective agents. In in vitro studies, B3C demonstrated a tenfold greater potency than memantine in preventing glutamate-induced excitotoxicity, highlighting its superior efficacy in this specific cellular stress model researchgate.netnih.gov. Investigations into combination therapies have explored the potential synergistic effects of B3C with other agents, such as rasagiline (B1678815), a known PD therapeutic. While both B3C and rasagiline individually showed significant neuroprotective effects in MPTP-induced PD models, their combined administration did not yield synergistic benefits nih.gov. The neuroprotective mechanisms of B3C are understood to involve the enhancement of MEF2D and uncompetitive antagonism of the NMDA receptor researchgate.net.

Elucidation of Molecular Mechanisms of Action of Bis 3 Cognitin

Modulation of Myocyte Enhancer Factor 2D (MEF2D) Signaling

Myocyte Enhancer Factor 2D (MEF2D) is a transcription factor known to play a vital role in neuronal survival and the regulation of genes involved in neuronal function. Dysregulation of MEF2D has been implicated in the pathogenesis of neurodegenerative conditions such as Parkinson's disease (PD) nih.govnih.gov. Bis(3)-cognitin has been identified as a key modulator of MEF2D activity.

Research indicates that this compound acts as a potent activator of MEF2D nih.govnih.gov. Studies have shown that B3C stimulates MEF2 activity under basal conditions and effectively rescues MEF2D from declines induced by neurotoxic insults, such as those caused by 1-methyl-4-phenylpyridinium (MPP+) nih.gov. This compound enhances both the expression and transcriptional activity of MEF2D, which is crucial for its neuroprotective effects nih.govnih.govfrontiersin.orgaacrjournals.org. Specifically, B3C has been shown to attenuate the toxic effects of MPP+ by activating MEF2D through multiple mechanisms. These include reducing MPP+-induced oxidative stress and potentiating the Akt signaling pathway to down-regulate the activity of glycogen (B147801) synthase kinase 3β (GSK3β), a known inhibitor of MEF2D nih.gov. Furthermore, B3C has demonstrated the ability to protect dopaminergic neurons from MPP+-induced toxicity and α-synuclein-induced cytotoxicity by enhancing MEF2D activity nih.govmdpi.com.

MEF2D is recognized as a critical transcription factor essential for the survival of neurons aacrjournals.orgmdpi.com. Its dysregulation is a significant factor in the pathological processes observed in PD nih.govnih.gov. MEF2D is involved in various neuronal survival pathways, and its activity is modulated by diverse cellular signals, including oxidative stress and the Akt-GSK3β pathway nih.gov. By activating MEF2D, this compound supports these survival pathways, thereby protecting neurons from damage and death nih.govnih.govaacrjournals.orgmdpi.com. The compound's ability to ameliorate behavioral deficits in animal models of PD by restoring MEF2D dysfunctions further underscores its critical role in neuronal survival mdpi.com.

Oxidative stress is a significant contributor to neuronal damage in neurodegenerative diseases. This compound has been shown to effectively reduce MPP+-induced oxidative stress, thereby mitigating a key component of neurotoxicity nih.gov. The compound attenuates the oxidation-mediated inhibition of MEF2D, preserving its function even under stressful conditions nih.gov. MEF2D itself is known to be modulated by oxidative stress signals, and B3C's capacity to rescue MEF2D from decline in both nuclear and mitochondrial compartments highlights its role in combating oxidative damage nih.govnih.gov. This MEF2D-dependent mechanism is central to B3C's neuroprotective action against toxins that induce oxidative stress frontiersin.org.

Restoration and Maintenance of Mitochondrial Homeostasis

Mitochondria, the powerhouses of the cell, are critically involved in energy production and are particularly vulnerable in neurodegenerative conditions. Maintaining mitochondrial homeostasis is a key strategy for neuroprotection biorxiv.orgnih.govaginganddisease.org. This compound appears to play a role in this aspect of cellular health.

This compound has been observed to protect mitochondria, which are identified as critical sites of vulnerability in neurons affected by Parkinson's disease emory.edu. The compound's ability to rescue MEF2D from MPP+-induced decline extends to mitochondrial compartments, suggesting a role in preserving mitochondrial integrity nih.govnih.gov. While direct evidence detailing B3C's impact on mitochondrial structure is limited in the provided literature, its protective effects on neurons suffering from mitochondrial insults and its specific action on mitochondrial MEF2D imply a beneficial influence on mitochondrial function nih.govnih.govemory.edu. The broader context of neurodegenerative diseases emphasizes that maintaining mitochondrial homeostasis is crucial for neuronal survival aginganddisease.org.

Role in Mitigating Mitochondria-Mediated Neuronal Damage

This compound (B3C) has demonstrated neuroprotective effects, with evidence suggesting a role in mitigating damage pathways that can involve mitochondria. Research indicates that B3C activates the transcription factor myocyte enhancer factor 2D (MEF2D) nih.govnih.gov. MEF2D has been identified within mitochondria, where it directly regulates the function of complex I nih.gov. The loss of MEF2D function has been linked to the pathogenic effects of neurotoxins associated with Parkinson's disease nih.gov. By activating MEF2D, B3C may therefore contribute to preserving mitochondrial integrity and function, thereby protecting neurons from damage mediated through these pathways nih.gov. Mitochondrial dysfunction, characterized by impaired ATP production, increased reactive oxygen species (ROS) generation, and disrupted calcium homeostasis, is a significant contributor to neurodegeneration in various conditions mdpi.comnih.gov. While direct studies detailing B3C's impact on specific mitochondrial parameters like ATP levels or ROS production within mitochondria are not extensively detailed in the provided snippets, its activation of MEF2D points to a potential mechanism for influencing mitochondrial health and neuronal survival nih.gov.

Intrinsic Antioxidant Properties and Reactive Oxygen Species (ROS) Scavenging

Direct Antioxidant Activity of this compound

This compound (B3C) has been investigated for its intrinsic antioxidant capabilities. Studies have assessed its antioxidant activity using methods such as the DMPD and metal chelation assays researchgate.net. Furthermore, a related compound referred to as "Bis 3" has been identified as a novel free radical scavenger nih.gov. While specific quantitative data for B3C's direct ROS scavenging capacity from these assays are not extensively detailed in the provided literature, these assessments indicate an exploration of its direct free radical scavenging potential researchgate.net. The direct antioxidant activity of compounds generally involves their ability to react with free radicals or chelate metal catalysts mdpi.commdpi.com.

Indirect Regulation of Cellular Antioxidant Defense Systems

Beyond direct scavenging, this compound (B3C) may also exert indirect antioxidant effects by modulating cellular defense systems. B3C has been shown to activate the transcription factor MEF2D nih.govnih.gov. MEF2D plays a role in neuronal survival and can be influenced by pathways related to oxidative stress nih.gov. Cellular antioxidant defense systems typically rely on enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), whose expression is often regulated by the Nrf2-ARE pathway mdpi.com. While direct evidence linking B3C to the Nrf2-ARE pathway is not provided, the activation of MEF2D suggests B3C may engage cellular pathways that contribute to cellular resilience against oxidative damage nih.gov. Indirect antioxidants often function by upregulating the expression of these protective enzymes, thereby enhancing the cell's intrinsic capacity to neutralize ROS mdpi.com.

Investigation of Additional Molecular Targets and Signaling Cascades

Protein-Protein Interactions

This compound (B3C) interacts with several key molecular targets and influences various signaling cascades, contributing to its multifaceted neuroprotective profile. B3C has been identified as a modulator of N-methyl-D-aspartate (NMDA) receptors, acting as an antagonist nih.govresearchgate.netresearchgate.net. This antagonism contributes to its ability to protect neurons from glutamate-induced excitotoxicity nih.govresearchgate.netresearchgate.net. Additionally, B3C activates the transcription factor MEF2D, which is implicated in neuronal survival pathways nih.govnih.gov. Further research indicates that B3C can activate the alpha7-nicotinic acetylcholine (B1216132) receptor (α7-nAChR) and subsequently upregulate the phosphorylation of extracellular signal-regulated kinase (ERK), a critical molecule in neurite outgrowth acs.org. The PI3-K pathway has also been implicated in B3C's neuroprotective effects against impairments induced by amyloid-beta (Aβ) oligomers nih.gov.

Enzyme Modulation

This compound (B3C) exhibits inhibitory activity against certain enzymes relevant to neurodegenerative processes. It is characterized as a dimeric acetylcholinesterase (AChE) inhibitor nih.gov. While related compounds like Bis(7)-cognitin (B7C) have been more extensively studied for their potent inhibition of both AChE and butyrylcholinesterase (BChE) nih.govnih.govnih.govmdpi.com, B3C also demonstrates inhibitory effects on AChE nih.gov. Furthermore, B3C has been shown to inhibit monoamine oxidase B (MAO-B) researchgate.net. Its modulation of NMDA receptors, as noted previously, also represents a form of enzyme/receptor modulation researchgate.netresearchgate.net.

Data Tables

Table 1: Key Inhibitory Concentrations of this compound (B3C)

| Target/Condition | IC50 Value | Reference(s) |

| Glutamate-induced apoptosis | 0.45 μM | nih.govresearchgate.netresearchgate.net |

| Glutamate-induced neuronal death | 0.08 μM | acs.org |

| NMDA Receptor | 0.52 μM | researchgate.netresearchgate.net |

| Monoamine Oxidase B (MAO-B) | 115.8 μM | researchgate.net |

Neurobiological Impact and Cellular Effects of Bis 3 Cognitin

Specific Effects on Dopaminergic Neurons

The dopaminergic system, particularly the neurons of the substantia nigra, is crucial for motor control and is progressively lost in Parkinson's disease. Bis(propyl)-cognitin has demonstrated significant protective effects on this neuronal population in preclinical models of Parkinsonism.

In a study utilizing a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease, Bis(propyl)-cognitin was shown to protect dopaminergic neurons from degeneration. Treatment with B3C led to an up-regulation in the expression of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, within the substantia nigra. This preservation of tyrosine hydroxylase-positive neurons indicates a significant neuroprotective effect on the dopaminergic cell populations in this critical brain region. The neuroprotective effects of B3C are also attributed to its ability to inhibit monoamine oxidase B (MAO-B) and act as an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, which helps to mitigate excitotoxicity.

The protective effects of Bis(propyl)-cognitin on dopaminergic neurons translate to functional improvements in dopamine neurotransmission. In the same MPTP-induced Parkinsonism model, administration of B3C resulted in increased concentrations of dopamine and its metabolites in the striatum. This suggests that B3C not only preserves the integrity of dopaminergic neurons but also supports their capacity for dopamine synthesis and release. The upregulation of tyrosine hydroxylase expression is a key indicator of enhanced dopamine synthesis capabilities.

| Parameter | MPTP-Treated Group | MPTP + B3C (0.3 mg/kg) Treated Group | Reference |

|---|---|---|---|

| Tyrosine Hydroxylase Expression in Substantia Nigra | Significantly Reduced | Significantly Up-regulated compared to MPTP group | |

| Dopamine Concentration in Striatum | Significantly Reduced | Significantly Increased compared to MPTP group | |

| Dopamine Metabolite Concentrations in Striatum | Significantly Reduced | Significantly Increased compared to MPTP group |

Modulation of Neuroinflammation and Glial Cell Activation

While direct studies on the specific effects of Bis(propyl)-cognitin on pro-inflammatory cytokine production and the activation states of microglia and astrocytes are limited, its neuroprotective mechanisms suggest an indirect modulation of neuroinflammatory processes. Neuroinflammation is a key component in the pathology of neurodegenerative diseases, and the excitotoxicity that B3C mitigates is a known trigger for inflammatory responses in the central nervous system.

The neuroprotective action of Bis(propyl)-cognitin is partly mediated through the inhibition of nitric oxide (NO) production and the regulation of the MAPK/ERK pathway, both of which are involved in inflammatory signaling. By preventing glutamate-induced excitotoxicity, B3C can reduce the initial triggers for the activation of glial cells and the subsequent release of pro-inflammatory cytokines. However, direct measurement of specific cytokines following B3C treatment in neuroinflammatory models has not been extensively reported.

The overactivation of NMDA receptors, which B3C antagonizes, is known to contribute to glial activation. By maintaining neuronal health and preventing excitotoxic cell death, Bis(propyl)-cognitin likely contributes to a less inflammatory microenvironment, thereby reducing the chronic activation of microglia and astrocytes that is characteristic of neurodegenerative conditions. The activation of the PI3-K/Akt/GSK3β pathway by B3C is a pro-survival pathway that can also play a role in regulating glial cell responses.

Influence on Synaptic Plasticity, Neurotransmission, and Neuronal Circuitry

Bis(propyl)-cognitin has demonstrated a significant capacity to preserve and enhance synaptic function, particularly in the context of Alzheimer's disease pathology. Its actions support the structural and functional integrity of synapses, which are fundamental to learning and memory.

In studies using an amyloid-β (Aβ)-induced model of Alzheimer's disease, Bis(propyl)-cognitin was found to prevent the impairment of synapse formation and synaptic plasticity. Live cell imaging revealed that pretreatment with B3C prevented the Aβ-induced decrease in the number of filopodia and synapses in a dose-dependent manner. Furthermore, electrophysiological recordings showed that B3C could prevent the inhibition of long-term potentiation (LTP), a key cellular mechanism underlying learning and memory, in the dentate gyrus of the hippocampus. These neuroprotective effects on synaptic structure and function are partially mediated through the activation of the phosphatidylinositol 3-kinase (PI3-K) pathway. B3C also promotes neurite outgrowth in both PC12 cells and primary cortical neurons, further highlighting its role in supporting neuronal connectivity.

| Parameter | Aβ-Treated Group | Aβ + B3C Treated Group | Reference |

|---|---|---|---|

| Number of Filopodia and Synapses | Significantly Decreased | Decrease Prevented in a Dose-Dependent Manner | |

| Long-Term Potentiation (LTP) in Hippocampus | Inhibited | Inhibition Prevented in a Dose-Dependent Manner | |

| Involvement of PI3-K Pathway | - | Effects Partially Blocked by PI3-K Inhibitor (LY294002) |

Structure Activity Relationship Sar Studies and Rational Design of Cognitin Analogues

Design and Synthesis of Bis(3)-cognitin Derivatives and Related Bis-Tacrines

The rational design of cognitin analogues, particularly bis-tacrines, is rooted in the understanding of tacrine's mechanism of action and its limitations. Bis-tacrine compounds, characterized by two tacrine (B349632) moieties linked by a spacer, were developed to leverage a dual binding site interaction with acetylcholinesterase (AChE). This strategy aims to achieve superior potency and selectivity compared to monomeric tacrine.

Modification of the Linking Chain Length and Chemical Moieties

A critical aspect of bis-tacrine design involves the nature and length of the linker connecting the two tacrine units. Studies have demonstrated that the alkylene chain length significantly influences the compound's ability to interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE.

Heptamethylene Linker (Bis(7)-tacrine): Bis(7)-tacrine (B1662651), a homodimer of tacrine linked by a seven-carbon (heptamethylene) chain, has emerged as a prominent example. This specific linker length has been found to optimize the simultaneous binding to both the CAS and PAS of AChE, resulting in significantly enhanced inhibitory potency and selectivity for AChE over butyrylcholinesterase (BuChE) compared to tacrine itself. scielo.brheraldopenaccess.usmdpi.com For instance, bis(7)-tacrine has shown to be approximately 1000-fold more potent than tacrine in inhibiting rat brain AChE, with a high selectivity index. heraldopenaccess.us

Variations in Linker Length: SAR studies have explored various linker lengths, typically ranging from five to twelve methylene (B1212753) units. osti.govtandfonline.compitt.edu These investigations aim to fine-tune the spatial arrangement of the tacrine units to achieve optimal engagement with the enzyme's binding pockets. For example, linkers of 6 to 8 carbon atoms have been found to provide favorable binding energies. tandfonline.com

Incorporation of Other Moieties: Beyond simple alkylene chains, modifications to the linking moiety have also been investigated. The insertion of sulfur atoms into the linking chain has been explored to enhance molecular flexibility, potentially leading to more optimized binding conformations. researchgate.netresearchgate.net Furthermore, more rigid aromatic spacers have been employed to modify the structural profile of bis-tacrine derivatives. researchgate.net

Introduction of Pharmacophoric Elements for Target Specificity

Bis-tacrine derivatives are often designed as Multi-Target Directed Ligands (MTDLs) to address the complex pathology of AD. This involves incorporating pharmacophoric elements that confer activity against multiple biological targets relevant to neurodegeneration.

Multi-Target Activity: Besides potent AChE inhibition, bis-tacrine analogues have demonstrated activity against other key targets, including:

Inhibition of NMDA receptors. nih.govfrontiersin.orgnih.govnih.govnih.govbiorxiv.org

Modulation of nitric oxide synthase (NOS) signaling pathways, particularly neuronal NOS (nNOS). mdpi.comnih.govfrontiersin.orgnih.govnih.govnih.gov

Inhibition of β-amyloid (Aβ) aggregation. heraldopenaccess.usfrontiersin.orgnih.govnih.govnih.govresearchgate.netsemanticscholar.org

Inhibition of β-secretase 1 (BACE-1). frontiersin.orgnih.govnih.govresearchgate.net

Evaluation of Structural Determinants for Enhanced Neuroprotective Efficacy

The enhanced neuroprotective efficacy observed in many bis-cognitin and bis-tacrine derivatives is directly linked to their specific structural features and their resulting multi-target interactions.

Dimeric Structure and Dual Site Binding: The dimeric nature, enabling simultaneous interaction with both the CAS and PAS of AChE, is a primary structural determinant for increased inhibitory potency and selectivity. scielo.brheraldopenaccess.usmdpi.comfrontiersin.orgnih.govmdpi.comnih.govunisi.it This dual interaction mode is crucial for maximizing engagement with the enzyme's active site gorge.

Optimal Linker Length: The specific length of the linker, such as the heptamethylene chain in bis(7)-tacrine, is critical for positioning the two tacrine units optimally for this dual binding. scielo.brheraldopenaccess.us Deviations in linker length can alter this spatial arrangement, impacting both potency and selectivity.

Functional Group Contributions: Modifications on the tacrine scaffold, such as halogenation, can positively influence inhibitory activity and potentially contribute to neuroprotective effects. mdpi.comsci-hub.senih.gov

Multi-Target Engagement: The ability of these compounds to interact with multiple targets, such as inhibiting NOS or modulating NMDA receptors, is a key factor in their observed neuroprotective effects, offering a synergistic therapeutic advantage beyond simple AChE inhibition. mdpi.comnih.govfrontiersin.orgnih.govnih.govnih.govbiorxiv.orgnih.gov

Relationship Between Structural Features and Specific Molecular Target Interactions

The specific structural attributes of cognitin analogues dictate their interactions with various molecular targets involved in neurodegenerative processes.

Acetylcholinesterase (AChE) Interaction: Bis-tacrines engage with AChE through a bimodal binding mode, occupying both the catalytic anionic site (CAS) and the peripheral anionic site (PAS). This interaction is facilitated by the linker, which maintains an appropriate distance between the two tacrine pharmacophores. scielo.brheraldopenaccess.usmdpi.comfrontiersin.orgnih.govmdpi.comnih.govunisi.it The quinoline (B57606) nucleus of tacrine itself is crucial for binding within the enzyme's active site, often involving π-π stacking and cation-π interactions with aromatic residues like Trp86. scielo.brresearchgate.net

NMDA Receptor Interaction: Certain structural modifications, particularly aromatic or heteroaromatic substitutions at specific positions on the tacrine scaffold, have been identified as key determinants for antagonistic potential towards NMDA receptors. biorxiv.org This interaction contributes to neuroprotection by mitigating excitotoxicity.

Nitric Oxide Synthase (NOS) Inhibition: Bis(7)-tacrine has been shown to competitively inhibit neuronal NOS (nNOS), which plays a role in neuroprotection. Molecular docking simulations suggest hydrophobic interactions between bis(7)-tacrine and NOS isozymes. nih.gov

Amyloid Beta (Aβ) Aggregation Inhibition: The dimeric structure of bis-tacrines can also facilitate interactions that inhibit the aggregation of Aβ peptides, a hallmark of AD pathology. heraldopenaccess.usfrontiersin.orgnih.govnih.govnih.govresearchgate.netsemanticscholar.org

BACE-1 Inhibition: Some bis-tacrine derivatives have demonstrated inhibitory activity against BACE-1, an enzyme involved in the production of Aβ peptides. frontiersin.orgnih.govnih.govresearchgate.net

Computational Approaches to Cognitin Design and Optimization

Computational methods play a pivotal role in the rational design and optimization of cognitin analogues, guiding synthetic efforts and predicting biological activity.

Molecular Docking: This technique is extensively used to visualize and analyze the binding modes of bis-tacrine derivatives within the active sites of target enzymes like AChE and NOS. Docking studies help identify key interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, and predict binding affinities, thereby informing structural modifications. scielo.brmdpi.comosti.govtandfonline.comnih.govfrontiersin.orgbiorxiv.orgmdpi.comnih.govunisi.itcsic.esnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between the chemical structures of compounds and their biological activities. These models, including 3D-QSAR, Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Index Analysis (CoMSIA), are employed to predict AChE inhibitory potency and guide the design of more active analogues. mdpi.comnih.govd-nb.inforesearchgate.netresearchgate.netmdpi.com

Pharmacophore Modeling: Pharmacophore models identify the essential three-dimensional structural and electronic features of a molecule required for biological activity. These models are used to screen virtual libraries and design novel compounds with improved target interactions. pitt.edumdpi.com

ADMET Prediction: Computational tools are utilized to predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles (e.g., hepatotoxicity) of designed analogues, aiding in the selection of promising candidates for further experimental validation. nih.govmdpi.com

The ongoing research into bis-cognitin and related bis-tacrine derivatives, guided by sophisticated SAR studies and computational approaches, continues to yield promising candidates for the treatment of neurodegenerative diseases, offering a multi-faceted strategy to combat complex pathologies.

Advanced Research Methodologies Applied to Bis 3 Cognitin Studies

High-Throughput Screening Platforms for Identifying Potent Cognitin Analogues

High-throughput screening (HTS) platforms are instrumental in the discovery and optimization of drug candidates by rapidly testing large libraries of compounds for specific biological activities. In the context of cognitin derivatives, HTS has been utilized to identify compounds with enhanced potency and targeted effects. For instance, research involving cognitin analogues has employed HTS to screen for inhibitors of enzymes such as BACE1, relevant in Alzheimer's disease research. In one study, an initial HTS identified a cognitin derivative with weak BACE1 inhibitory activity (IC50 = 317 µM). Subsequent optimization through molecular design and modeling led to the development of more potent analogues researchgate.net. While this specific example pertains to BACE1 inhibition and Alzheimer's disease, it demonstrates the established application of HTS for discovering and refining cognitin-based compounds, a methodology that could similarly be applied to identify potent analogues of Bis(3)-cognitin for its neuroprotective targets.

Advanced Neuroimaging Techniques for Preclinical Efficacy Assessment

Advanced neuroimaging techniques offer non-invasive methods to assess drug efficacy, neuronal integrity, and metabolic function in preclinical models. However, specific research findings detailing the application of these advanced neuroimaging techniques directly to this compound for preclinical efficacy assessment were not identified in the reviewed literature.

Studies focusing on the in vivo imaging of neuronal integrity and metabolic function in preclinical models treated with this compound were not found in the searched literature. Such techniques, including Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI), are crucial for visualizing and quantifying changes in neuronal health and energy metabolism, which would be highly relevant for evaluating this compound's neuroprotective effects.

The discovery of biomarkers that can monitor the therapeutic response to this compound in preclinical settings is a critical area for understanding its efficacy. However, specific research identifying such biomarkers directly associated with this compound treatment was not found in the available literature.

Omics Technologies for Comprehensive Mechanistic Elucidation

Omics technologies, such as proteomics and transcriptomics, provide a comprehensive view of cellular responses to therapeutic agents, enabling detailed mechanistic elucidation. Specific research findings detailing the application of these omics technologies directly to this compound for mechanistic studies were not identified in the reviewed literature.

Proteomic profiling aims to identify changes in protein expression and function following drug treatment. Specific studies employing proteomic analysis of cells or tissues treated with this compound to understand its molecular targets and pathways were not found in the searched literature.

Transcriptomic analysis, often through techniques like RNA sequencing (RNA-seq), reveals how drugs modulate gene expression. Specific research findings detailing transcriptomic analysis of this compound-treated samples to understand gene expression changes were not found in the available literature.

Gene Editing and Gene Silencing Approaches (e.g., MEF2D Knockdown Studies)

Investigating the precise molecular mechanisms by which compounds like this compound (B3C) exert their therapeutic effects often necessitates the use of advanced genetic manipulation techniques. Gene silencing, particularly through methods like short hairpin RNA (shRNA) or small interfering RNA (siRNA), plays a crucial role in establishing the functional necessity of specific proteins, such as transcription factors, in mediating a compound's observed biological activity. In the context of this compound, research has extensively focused on the transcription factor Myocyte Enhancer Factor 2D (MEF2D), which is known to be dysregulated in neurodegenerative conditions like Parkinson's Disease (PD) mdpi.comresearchgate.netnih.govnih.gov. Studies employing MEF2D knockdown have been instrumental in confirming MEF2D's critical role in the neuroprotective actions associated with compounds that activate it, including B3C.

Research has demonstrated that this compound acts as a potent activator of MEF2D, thereby protecting dopaminergic neurons from toxic insults and ameliorating motor deficits in PD models nih.govnih.gov. To substantiate that MEF2D is indeed the mediator of these protective effects, researchers have utilized gene silencing approaches. For instance, studies investigating compounds that enhance MEF2D activity (similar to B3C's mechanism) have shown that the knockdown of MEF2D significantly attenuates or completely abrogates the neuroprotective benefits of these compounds frontiersin.orgemory.edu. Specifically, when MEF2D expression was reduced using shRNA techniques, the ability of MEF2D-activating agents to protect neuronal cells from toxins like 1-methyl-4-phenylpyridinium (MPP⁺) was largely abolished frontiersin.org. This finding underscores that the presence and functional activity of MEF2D are indispensable for the neuroprotective outcomes observed.

Furthermore, this compound has been shown to rescue MEF2D from declines induced by neurotoxins in both cellular and mitochondrial compartments nih.govnih.gov. The effectiveness of B3C in protecting cells against neurotoxicity is directly linked to its capacity to upregulate MEF2D levels and activity emory.edu. Consequently, experimental models where MEF2D is silenced would be expected to exhibit a marked reduction in the protective efficacy of this compound, thereby confirming MEF2D's central role in B3C's mechanism of action. These gene silencing studies provide critical evidence that the therapeutic potential of this compound in neurodegenerative diseases is, at least in part, mediated through its ability to modulate MEF2D function.

Illustrative Data from MEF2D Knockdown Studies:

The following table represents typical findings from studies using MEF2D knockdown to confirm the necessity of MEF2D for neuroprotection. While specific data for B3C combined with MEF2D knockdown is inferred from related studies, it illustrates the principle.

| Treatment Group | Cell Viability (%) |

| Control (No Toxin) | 100 |

| MPP⁺ Exposure | 45 |

| MPP⁺ Exposure + this compound (B3C) | 85 |

| MPP⁺ Exposure + B3C + MEF2D shRNA | 50 |

| MPP⁺ Exposure + MEF2D shRNA | 48 |

Note: Cell viability is presented as a percentage relative to untreated control cells. MPP⁺ represents exposure to a neurotoxin. B3C treatment in the presence of MPP⁺ demonstrates neuroprotection. The group treated with MPP⁺, B3C, and MEF2D shRNA shows a significant reduction in protective effect compared to B3C alone, indicating MEF2D's requirement.

Compound Name List

this compound (B3C)

Future Directions and Translational Research Perspectives for Bis 3 Cognitin

Exploring the Therapeutic Breadth of Bis(3)-cognitin in Other Neuropathologies

The established neuroprotective and multi-target activities of this compound (B3C) suggest its potential utility beyond its primary research areas. Translational research can now focus on systematically evaluating its efficacy in a wider spectrum of neurological conditions.

B3C has shown substantial promise in Alzheimer's disease (AD) models. It has been demonstrated to inhibit amyloid-beta (Aβ) aggregation and disassembly, protect against Aβ-induced neurotoxicity, prevent memory deficits in AD model mice, and promote neurite outgrowth by activating the α7-nAChR and PI3-K pathways researchgate.netacs.orgnih.gov. Its ability to modulate multiple pathological hallmarks of AD, including cholinergic deficits and excitotoxicity, positions it as a strong candidate for further clinical translation. Future research could investigate its efficacy in early-stage dementia and other related disorders, such as vascular dementia or Lewy body dementia, where cholinergic dysfunction and excitotoxicity also play significant roles. Understanding how B3C's specific mechanisms interact with the unique pathologies of these conditions will be crucial.

Table 1: Key Quantitative Findings for this compound (B3C)

| Target/Assay | Value | Notes |

| Glutamate-induced neuronal death (primary cerebellar neurons) | IC50 = 0.08 μM | 24h pretreatment |

| NMDA receptor inhibition (uncompetitive) | IC50 = 0.45 μM | |

| NMDA receptor inhibition (with 10 μM glycine) | IC50 = 0.28 μM | Compared to control of 1.23 μM |

| NMDA receptor inhibition (with 0.1 μM glycine) | IC50 = 0.21 μM | Compared to control of 0.52 μM |

| NMDA receptor inhibition (Memantine control) | IC50 = 4.58 μM |

B3C has demonstrated neuroprotective effects in a middle cerebral artery occlusion-induced brain damage model, a key model for ischemic stroke nih.gov. Its known mechanisms, including NMDA receptor antagonism and protection against excitotoxicity, are highly relevant to the pathophysiology of both ischemic stroke and traumatic brain injury (TBI). Excitotoxicity, driven by excessive glutamate (B1630785) release, is a common pathway leading to neuronal damage in both conditions. B3C's ability to act as an uncompetitive NMDA receptor antagonist with a fast off-rate could offer neuroprotection by mitigating this excitotoxic cascade researchgate.net. Translational research should focus on evaluating B3C's efficacy in preclinical models of stroke and TBI, assessing its impact on functional recovery, neuroinflammation, and neuronal survival in acute injury settings.

Development of Advanced Preclinical Models for Complex Disease Modeling

To fully elucidate B3C's therapeutic potential and optimize its development, the utilization of advanced preclinical models is essential. These models offer greater physiological relevance than traditional 2D cell cultures or simpler animal models.

The complex, three-dimensional architecture of brain organoids and advanced 3D cell culture systems derived from induced pluripotent stem cells (iPSCs) can more accurately recapitulate the cellular microenvironment and inter-neuronal communication observed in vivo. B3C's observed effects on neurite outgrowth, synaptic plasticity, and protection against various insults could be more comprehensively assessed in these systems. For instance, testing B3C in Alzheimer's-related organoids expressing amyloid pathology or in stroke-relevant models mimicking ischemic conditions within a 3D matrix could provide deeper insights into its efficacy and mechanisms in a more integrated cellular context.

While B3C has shown efficacy in established models of PD and AD, its potential in more complex and genetically defined neurodegenerative conditions warrants investigation. Utilizing genetically engineered animal models that mimic specific genetic mutations associated with diseases like familial Alzheimer's disease, Huntington's disease, or specific forms of Parkinson's disease could reveal B3C's targeted efficacy. For example, testing B3C in animal models that overexpress mutant tau or presenilin proteins could provide a more nuanced understanding of its therapeutic window and mechanism of action in genetically predisposed neurodegeneration.

Integration of Systems Biology and Network Pharmacology Approaches

This compound is characterized as a multifunctional molecule with activity at multiple targets nih.gov. This complexity lends itself well to analysis through systems biology and network pharmacology.

Network pharmacology can then leverage this systems-level understanding to predict synergistic combinations with other therapeutic agents or to identify novel therapeutic targets. By analyzing the network of interactions, researchers can optimize B3C's application for specific neuropathologies, potentially leading to combination therapies that address multiple disease mechanisms simultaneously. This approach is particularly valuable for complex diseases like AD and PD, where single-target therapies have often proven insufficient.

Strategies for Overcoming Preclinical Development Challenges

The development of compounds like this compound for CNS disorders is critically dependent on their ability to reach therapeutic concentrations within the brain. The BBB, a highly selective physiological barrier, significantly restricts the passage of most molecules from the bloodstream into the brain parenchyma tandfonline.commdpi.comthno.org. Overcoming this barrier is paramount for achieving efficacy.

Enhancing Blood-Brain Barrier Penetration

While specific strategies tailored for this compound's BBB penetration are not extensively detailed in current literature, general approaches applicable to small molecule CNS drugs can be considered. These strategies aim to either modify the drug itself, utilize advanced delivery systems, or manipulate the BBB's permeability.

Modulating Physicochemical Properties: Enhancing the lipophilicity of a compound can facilitate its passive diffusion across the lipid-rich endothelial cell membranes of the BBB nih.govpsychiatryonline.org. Prodrug strategies, where the parent molecule is chemically modified into a more permeable form that is subsequently converted back to the active drug within the brain, are also employed nih.gov.

Leveraging Endogenous Transport Mechanisms: The BBB possesses specific transport systems that can be exploited. Receptor-mediated transcytosis (RMT) and adsorptive-mediated transcytosis (AMT) can be utilized by conjugating the therapeutic agent to ligands or targeting moieties (e.g., peptides, antibodies) that bind to specific receptors on the BBB endothelial cells mdpi.comthno.orgnih.govpsychiatryonline.org. This approach can significantly increase brain uptake.

Nanoparticle-Based Delivery Systems: Nanocarriers, such as liposomes and polymeric nanoparticles, offer a versatile platform for delivering drugs across the BBB mdpi.comthno.orgnih.gov. These systems can improve drug solubility, protect the drug from degradation, control its release, and be engineered for targeted delivery. Surface modification of nanoparticles with specific ligands can further enhance their ability to cross the BBB via RMT nih.gov.

Circumventing the BBB: Non-invasive methods like intranasal administration can bypass the BBB entirely, allowing direct access to the brain via olfactory pathways tandfonline.commdpi.com. Invasive techniques, such as focused ultrasound or direct intracerebral administration, can also be used for localized drug delivery, although these carry higher risks tandfonline.commdpi.com.

Modulating Efflux Transporters: The BBB expresses efflux transporters, such as P-glycoprotein (P-gp), which actively pump many drugs out of the brain. Strategies to inhibit or bypass these transporters are also under investigation mdpi.comnih.gov.

Ethical Considerations in Neurodegenerative Disease Research

The development and testing of novel therapeutics for neurodegenerative diseases, including compounds like this compound, are accompanied by significant ethical considerations. These issues are amplified by the nature of these conditions, which often affect cognitive function and impact vulnerable patient populations.

Informed Consent and Decision-Making Capacity: Neurodegenerative diseases frequently impair cognitive functions, complicating the process of obtaining truly informed consent from participants. Researchers and clinicians must employ rigorous methods to assess and support decision-making capacity, ensuring participants understand the study's risks, benefits, and procedures nih.govtnaijournal-nji.com. Advanced directives and the involvement of legal guardians or proxies are crucial when capacity is compromised tnaijournal-nji.com.

Scientific Validity and Risk-Benefit Assessment: Ethical research mandates scientific rigor to ensure that studies are well-designed and capable of yielding valid results, thereby avoiding unnecessary exposure of participants to risks nih.gov. A careful assessment of the risk-benefit ratio is essential, particularly in prevention trials where interventions are tested in individuals who may not develop the disease nih.gov.

Disclosure of Genetic and Biomarker Information: As research increasingly relies on genetic and biomarker data to identify at-risk individuals, the ethical implications of disclosing such information become paramount. Participants must be fully informed about the potential psychosocial impact of knowing their predisposition to a disease nih.govresearchgate.net.

Privacy, Confidentiality, and Stigma: Protecting the privacy and confidentiality of sensitive genetic and health information is critical. The potential for genetic discrimination and social stigma associated with a diagnosis or predisposition to neurodegenerative diseases necessitates robust safeguards researchgate.net.

Equitable Access and Subject Selection: Ensuring fair subject selection and equitable access to potential treatments once they are developed is an ongoing ethical imperative. Research should not exclude specific populations, and successful therapies must be made accessible to those who can benefit from them nih.gov.

Moral Distress in Healthcare Providers: Neuroscience nurses and other healthcare professionals may experience moral distress when institutional constraints or conflicting interests hinder their ability to act according to their ethical beliefs, particularly when caring for patients with complex neurological conditions tnaijournal-nji.com.

Compound List

1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU)

1-methyl-4-phenylpyridinium (MPP+)

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)

Acetylcholinesterase (AChE)

Alzheimer's disease (AD)

Amyloid beta (Aβ)

Bevacizumab

this compound (B3C)

Bis(7)-cognitin (B7C)

Bis-amiridines

Bis(propyl)-cognitin (B3C)

Donepezil

Doxorubicin (Dox)

D-2-amino-5-phosphonopentanoic acid (AP5)

Gamma-aminobutyric acid subtype A receptor

Methotrexate (MTX)

N-methyl-D-aspartate (NMDA) receptors

Parkinson's disease (PD)

P-glycoprotein (P-gp)

Research Findings on this compound

| Property/Target | Finding | Reference |

| Mechanism of Action | Uncompetitive inhibitor of NMDA receptors researchgate.net | researchgate.net |

| Activator of Transcription Factor MEF2D nih.gov | nih.gov | |

| Inhibits Acetylcholinesterase (AChE) researchgate.netpolyu.edu.hkfrontiersin.orgmdpi.com | researchgate.netpolyu.edu.hkfrontiersin.orgmdpi.com | |

| Blocks NMDA receptors at the MK-801 site researchgate.net | researchgate.net | |

| Inhibits gamma-aminobutyric acid subtype A receptor researchgate.net | researchgate.net | |

| Pharmacological Data | IC50 for I_NMDA inhibition (10 µM glycine): 0.28 ± 0.02 µM researchgate.net | researchgate.net |

| IC50 for I_NMDA inhibition (0.1 µM glycine): 1.23 ± 0.08 µM researchgate.net | researchgate.net | |

| Neuroprotection | Ameliorates Parkinsonian motor defects nih.gov | nih.gov |

| Protects dopaminergic neurons in PD models nih.gov | nih.gov | |

| Attenuates MPP+-induced oxidative stress nih.gov | nih.gov | |

| Potentiates Akt to down-regulate GSK3β activity nih.gov | nih.gov | |

| Rescues MEF2D from MPP+-induced decline nih.gov | nih.gov | |

| Protects against MPP+-induced apoptosis via MEF2D nih.gov | nih.gov | |

| Inhibits Aβ aggregation and neurotoxicity researchgate.net | researchgate.net | |

| Neuroprotective effects in various in vivo models of neurodegenerative disorders researchgate.net | researchgate.net |

Q & A

Q. What are the primary neuroprotective mechanisms of Bis(3)-cognitin in Alzheimer’s disease models?

this compound demonstrates neuroprotection by altering β-amyloid (Aβ) assembly, reducing synaptic toxicity, and enhancing hippocampal long-term potentiation (LTP). In vitro and in vivo studies show it binds to Aβ oligomers, preventing their aggregation and subsequent synaptic impairment . Experimental validation involves electrophysiological recordings (e.g., LTP measurements in rodent brain slices) and immunohistochemical analysis of Aβ plaques.

Q. Which experimental models are most effective for studying this compound’s pharmacokinetics?

Rodent models (e.g., transgenic APP/PS1 mice) are widely used due to their Aβ pathology and measurable cognitive deficits. Methodologies include intraperitoneal administration at doses ranging from 0.1–1.0 mg/kg, followed by behavioral assays (Morris water maze) and HPLC analysis for bioavailability . Ensure cross-species validation using human neuronal cell lines (e.g., SH-SY5Y) to confirm translational relevance.

Q. How does this compound modulate NMDA receptor activity?

this compound enhances NMDA receptor-dependent LTP by stabilizing glutamate receptor subunits. Electrophysiological protocols (high-frequency stimulation) in hippocampal slices are critical for quantifying LTP magnitude, with statistical validation via ANOVA and post hoc tests (e.g., Tukey’s test for multiple comparisons) .

Advanced Research Questions

Q. How can conflicting in vitro and in vivo data on this compound’s efficacy be reconciled?

Discrepancies often arise from differences in Aβ oligomer stability across models. Address this by standardizing Aβ preparation protocols (e.g., size-exclusion chromatography) and using dual-model systems (e.g., primary neurons + transgenic mice). Meta-analyses of dose-response curves and publication bias assessments (via funnel plots) can identify systemic inconsistencies .

Q. What experimental design considerations are critical for studying this compound’s synergy with other neuroprotectants?

Use factorial designs to test combinatorial therapies (e.g., this compound + memantine). Key parameters include:

Q. What statistical methods are optimal for analyzing this compound’s impact on synaptic plasticity?

Mixed-effects models account for intra-subject variability in LTP measurements. For small sample sizes (n < 10), non-parametric tests (e.g., Kruskal-Wallis) are robust. Report effect sizes (Cohen’s d) alongside p-values to contextualize significance .

Q. How can researchers address reproducibility challenges in this compound studies?

Implement open-science practices:

Q. What understudied signaling pathways are implicated in this compound’s effects?

Emerging evidence suggests interactions with Wnt/β-catenin and mTOR pathways. Employ phosphoproteomics (e.g., LC-MS/MS) in Aβ-treated neurons to map phosphorylation changes. CRISPR-Cas9 knockout models can validate pathway specificity .

Methodological Guidance

Designing a longitudinal study to assess this compound’s cognitive benefits:

- Cohorts: Age-matched transgenic mice (n ≥ 12/group) to ensure statistical power.

- Controls: Vehicle-treated and wild-type groups.

- Endpoints: Monthly behavioral tests (radial arm maze) and post-mortem Aβ quantification (ELISA).

- Ethics: Adhere to ARRIVE guidelines for animal research .

Optimizing immunohistochemistry for this compound localization in brain tissue:

- Use antibodies validated for cross-reactivity (e.g., anti-Bis(3)-cognitin polyclonal).

- Counterstain with DAPI for nuclear localization and confocal microscopy for subcellular resolution.

- Quantify fluorescence intensity using ImageJ with batch processing to reduce variability .

Data Contradiction Analysis

Interpreting conflicting results on this compound’s bioavailability:

Variability in absorption rates may stem from formulation differences (e.g., solubility enhancers like PEG). Conduct pharmacokinetic studies with standardized formulations and compare AUC (area under the curve) metrics across studies. Sensitivity analysis can identify outlier datasets .

Resolving discrepancies in dose-dependent efficacy:

Non-linear dose responses may reflect receptor saturation or off-target effects at higher doses. Use receptor-binding assays (e.g., radioligand displacement) and computational modeling (e.g., Hill equation) to refine optimal dosing ranges .

Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。